molecular formula C5H9ClN2O B3056157 Piperazine-1-carbonyl chloride CAS No. 69433-07-4

Piperazine-1-carbonyl chloride

Cat. No.: B3056157
CAS No.: 69433-07-4
M. Wt: 148.59 g/mol
InChI Key: AKGSNUOZGBDODP-UHFFFAOYSA-N
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Description

Piperazine-1-carbonyl chloride is an organic compound that features a piperazine ring bonded to a carbonyl chloride group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its reactivity and utility in forming various derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

Piperazine-1-carbonyl chloride can be synthesized through several methods. One common approach involves the reaction of piperazine with phosgene (carbonyl chloride) under controlled conditions. This reaction typically requires an inert atmosphere and low temperatures to prevent decomposition and side reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions with stringent controls on temperature and pressure. The use of continuous flow reactors can enhance the efficiency and safety of the process, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Piperazine-1-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Piperazine: Formed by hydrolysis.

Mechanism of Action

The mechanism of action of piperazine-1-carbonyl chloride primarily involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. This reactivity is exploited in the synthesis of complex molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Piperazine-1-carbonyl chloride is unique due to its specific reactivity profile and the versatility of the piperazine ring in forming various derivatives. This makes it a valuable compound in synthetic and medicinal chemistry .

Properties

IUPAC Name

piperazine-1-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClN2O/c6-5(9)8-3-1-7-2-4-8/h7H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGSNUOZGBDODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40624643
Record name Piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69433-07-4
Record name Piperazine-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40624643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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